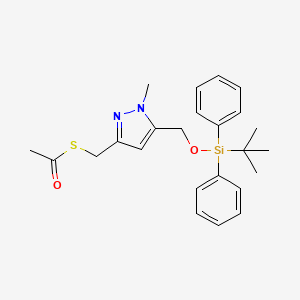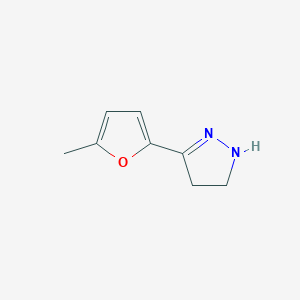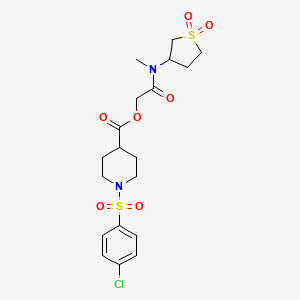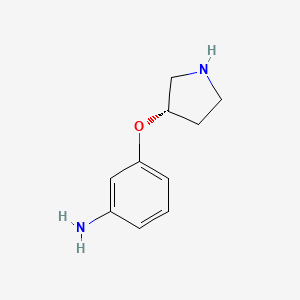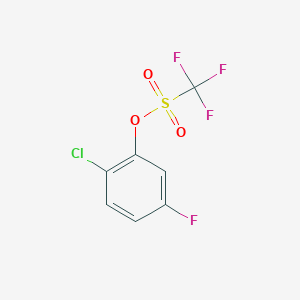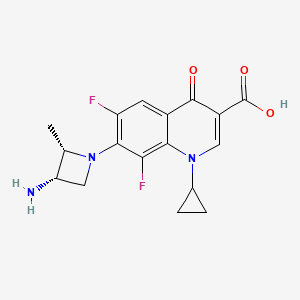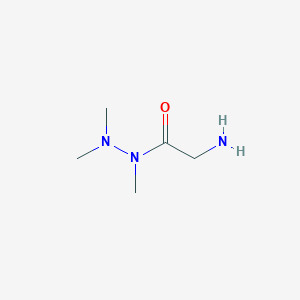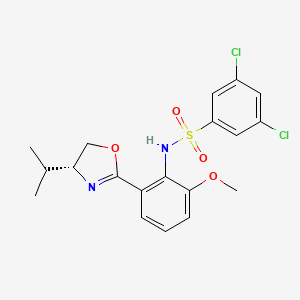![molecular formula C34H36N4O8Zn B12855089 zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron: is a complex organic compound that features a zinc ion coordinated to a porphyrin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron typically involves the coordination of zinc ions to a pre-synthesized porphyrin ligand. The porphyrin ligand is often synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions. The zinc ion is then introduced through a metallation reaction, where the porphyrin ligand is treated with a zinc salt, such as zinc acetate, in a suitable solvent like methanol or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of the porphyrin ligand followed by metallation with zinc ions. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted porphyrin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
- Employed in the synthesis of other complex organic molecules .
Biology:
- Investigated for its role in biological systems, particularly in mimicking the function of natural metalloproteins.
- Studied for its potential use in photodynamic therapy for cancer treatment .
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its antimicrobial properties .
Industry:
- Utilized in the development of sensors and diagnostic tools due to its unique optical properties.
- Applied in the field of materials science for the creation of novel materials with specific electronic and photophysical properties .
Wirkmechanismus
The mechanism of action of zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron involves its ability to coordinate with various biological molecules, thereby influencing their function. The zinc ion plays a crucial role in stabilizing the structure of the compound and facilitating interactions with target molecules. The porphyrin ring can participate in electron transfer reactions, making it useful in redox processes .
Vergleich Mit ähnlichen Verbindungen
Zinc phthalocyanine: Similar in structure but with different substituents on the porphyrin ring.
Zinc tetraphenylporphyrin: Another zinc-porphyrin complex with phenyl groups instead of hydroxyl and carboxylate groups.
Zinc protoporphyrin: A naturally occurring zinc-porphyrin complex found in biological systems.
Uniqueness:
- The presence of hydroxyl and carboxylate groups in zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron provides unique chemical reactivity and potential for forming hydrogen bonds.
- Its specific structure allows for unique interactions with biological molecules, making it particularly useful in biomedical applications .
Eigenschaften
Molekularformel |
C34H36N4O8Zn |
|---|---|
Molekulargewicht |
694.1 g/mol |
IUPAC-Name |
zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O8.Zn/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
InChI-Schlüssel |
OLFFCDGYTYSFTK-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CO)O)C)C(CO)O)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



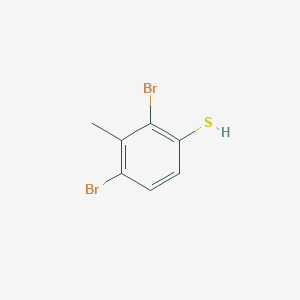
![7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
